molecular formula C11H11NO5 B13727541 4-(2,4-Dimethoxyphenyl)oxazolidine-2,5-dione

4-(2,4-Dimethoxyphenyl)oxazolidine-2,5-dione

Cat. No.: B13727541
M. Wt: 237.21 g/mol
InChI Key: GHEAHSDNGDYFMM-UHFFFAOYSA-N
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Description

4-(2,4-Dimethoxyphenyl)oxazolidine-2,5-dione is a chemical compound with the molecular formula C11H11NO5. It is a derivative of oxazolidinedione, a class of compounds known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dimethoxyphenyl)oxazolidine-2,5-dione typically involves the reaction of 2,4-dimethoxybenzaldehyde with glycine in the presence of a suitable catalyst. The reaction proceeds through a cyclization process to form the oxazolidine ring. The reaction conditions often include heating the mixture to around 50°C and using solvents such as tetrahydrofuran (THF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified through recrystallization and drying processes .

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dimethoxyphenyl)oxazolidine-2,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives, while substitution reactions can introduce different functional groups onto the phenyl ring .

Scientific Research Applications

4-(2,4-Dimethoxyphenyl)oxazolidine-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,4-Dimethoxyphenyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, its derivatives may act on microbial enzymes, disrupting their function and leading to antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • 5-(2,3-Dimethoxyphenyl)-1,3-oxazolidine-2,4-dione
  • 5-(2,5-Dimethylphenyl)-1,3-oxazolidine-2,4-dione
  • 5-(3-Fluorophenyl)-1,3-oxazolidine-2,4-dione

Uniqueness

4-(2,4-Dimethoxyphenyl)oxazolidine-2,5-dione is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. The presence of methoxy groups at the 2 and 4 positions can enhance its solubility and interaction with biological targets compared to other similar compounds .

Properties

Molecular Formula

C11H11NO5

Molecular Weight

237.21 g/mol

IUPAC Name

4-(2,4-dimethoxyphenyl)-1,3-oxazolidine-2,5-dione

InChI

InChI=1S/C11H11NO5/c1-15-6-3-4-7(8(5-6)16-2)9-10(13)17-11(14)12-9/h3-5,9H,1-2H3,(H,12,14)

InChI Key

GHEAHSDNGDYFMM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2C(=O)OC(=O)N2)OC

Origin of Product

United States

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